3-methoxy-N-(5-quinolinyl)-2-naphthamide
Description
3-Methoxy-N-(5-quinolinyl)-2-naphthamide is a naphthamide derivative featuring a methoxy group at the 3-position of the naphthalene ring and a 5-quinolinyl substituent on the amide nitrogen.
Synthesis of such compounds typically involves transition metal-catalyzed reactions. For example, Rh(III)-catalyzed methodologies have been employed to construct polyaromatic and heterocyclic amides, as demonstrated in the reaction of 2-naphthamide derivatives with diazo compounds to yield structurally complex products (e.g., 76% yield for product 5 in ) .
Properties
Molecular Formula |
C21H16N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-methoxy-N-quinolin-5-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c1-25-20-13-15-7-3-2-6-14(15)12-17(20)21(24)23-19-10-4-9-18-16(19)8-5-11-22-18/h2-13H,1H3,(H,23,24) |
InChI Key |
NOYBNSOUJMNSLE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CC=N4 |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-methoxy-N-(5-quinolinyl)-2-naphthamide and its analogs from the evidence:
Structural and Functional Analysis
Substituent Effects: Methoxy vs. Hydroxy: The methoxy group in the target compound is electron-donating, enhancing aromatic ring stability and possibly reducing solubility in polar solvents compared to the hydroxy-substituted analog in . Quinolinyl vs.
Molecular Weight and Complexity :
- The target compound’s molecular weight is likely higher than simpler analogs like 3-methoxy-N-(propan-2-yl)propanamide (158.18 g/mol) but lower than the highly functionalized naphthamide in (457.44 g/mol) . Increased molecular complexity often correlates with enhanced binding specificity but may reduce bioavailability.
Synthetic Yields :
- Rh(III)-catalyzed reactions of 2-naphthamide derivatives (e.g., compound 1n in ) achieve moderate-to-high yields (48–76%), suggesting that similar methodologies could be viable for synthesizing the target compound .
Pharmacological Potential: While the fluorinated benzamide in demonstrates potent leukotriene antagonism, the target compound’s quinolinyl group may offer unique interactions with biological targets, though this remains speculative without direct data .
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